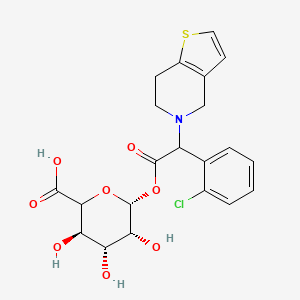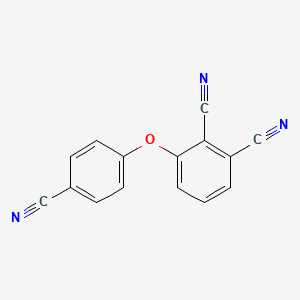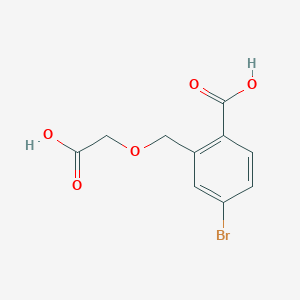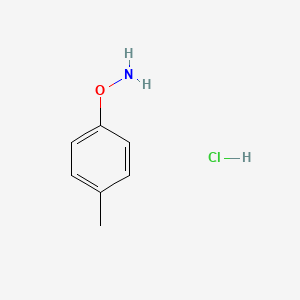
methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are widely found in nature and have been used in herbal medicines since early ages . This compound is known for its potential antimicrobial and therapeutic properties.
Méthodes De Préparation
The synthesis of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by acids such as trifluoroacetic acid (CF3COOH) and involves the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl cyanoacetate. The reaction conditions often include refluxing in methanol to yield the desired product in good yield .
Industrial production methods may involve microwave-assisted organic synthesis, which is valued for its efficiency and eco-friendliness. This method often requires less time and produces fewer by-products compared to conventional synthesis.
Analyse Des Réactions Chimiques
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and pathways involved in microbial metabolism, thereby exhibiting its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate: Similar in structure but with a different position of the chlorine atom, leading to variations in biological activity.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A bromine-substituted derivative with potential pancreatic lipase inhibitory activity.
2,2-dimethylchromene derivatives: These compounds have different substituents on the chromene ring, leading to unique biological properties.
Propriétés
Formule moléculaire |
C11H7ClO4 |
|---|---|
Poids moléculaire |
238.62 g/mol |
Nom IUPAC |
methyl 5-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h2-5H,1H3 |
Clé InChI |
NHYZBJWECGQVBM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)

![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)


![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)

![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)





